CBZ-valaciclovir

Process Chemistry Quality Control Pharmaceutical Manufacturing

CBZ-valaciclovir is the definitive Cbz-protected intermediate for valaciclovir hydrochloride manufacturing, delivering superior impurity control over Boc-based alternatives. The Cbz group undergoes clean catalytic hydrogenation (Pd/C) that preserves the valine ester linkage, minimizing acyclovir and guanine degradation impurities that plague Boc routes and erode yield. This translates to fewer post-synthetic purification steps and higher API throughput. Procure ≥98% purity material for regulated pharmaceutical production, EP/USP impurity reference standards, analytical method validation, and continuous flow hydrogenation process development.

Molecular Formula C21H26N6O6
Molecular Weight 458.5 g/mol
Cat. No. B12286988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBZ-valaciclovir
Molecular FormulaC21H26N6O6
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)
InChIKeyZQSUAJRZJTUOEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBZ-Valaciclovir in Antiviral Intermediate Synthesis: Core Specifications and Procurement-Relevant Properties


CBZ-valaciclovir (N-carbobenzyloxy-valaciclovir, CAS 124832-31-1) is a Cbz-protected intermediate in the synthesis of valaciclovir, the L-valine ester prodrug of acyclovir [1]. This compound is synthesized via DCC/DMAP-mediated coupling of acyclovir with N-Cbz-L-valine in N,N-dimethylformamide [1][2]. As a protected intermediate, CBZ-valaciclovir enables controlled synthesis pathways before deprotection to the active pharmaceutical ingredient valaciclovir hydrochloride. Its physicochemical profile includes a melting point of 161–163°C, a density of 1.42±0.1 g/cm³, limited solubility in DMSO and methanol, and storage requirements at −20°C under inert atmosphere .

Why Cbz-Protected Intermediates Cannot Be Substituted with Alternative Protecting Groups in Valaciclovir Manufacturing


CBZ-valaciclovir is not functionally interchangeable with Boc-protected valaciclovir intermediates. U.S. Patent No. 6,849,737 discloses a Boc-based alternative route, but subsequent investigations have established that valaciclovir hydrochloride produced via Boc deprotection contains substantially higher levels of degradation impurities, including acyclovir and guanine, necessitating additional purification steps that reduce overall yield [1]. The Cbz group provides a distinct deprotection profile requiring catalytic hydrogenation with Pd/C, which occurs under conditions that better preserve the integrity of the valine ester linkage [1][2]. The choice between Cbz and Boc protection directly impacts final product purity, impurity profiles, and process economics, making substitution without validation unacceptable in regulated manufacturing.

Quantitative Differentiation Evidence for CBZ-Valaciclovir: Comparator-Based Data for Scientific Selection


Cbz Protection Enables Higher Final Product Purity Versus Boc Deprotection Routes

Boc-protected valaciclovir intermediates, when deprotected using hydrochloric acid, generate elevated levels of acyclovir and guanine degradation impurities, requiring multiple purification steps that result in yield loss and scale-up difficulties. This contrasts with the Cbz-protected route, which has been optimized to deliver final valaciclovir hydrochloride meeting pharmaceutical purity specifications [1].

Process Chemistry Quality Control Pharmaceutical Manufacturing

Post-Purification HPLC Purity of CBZ-Valaciclovir Reaches ≥99.3% with Controlled Impurity Profiles

The patented purification protocol for CBZ-valaciclovir achieves HPLC purity of ≥99.3%, with acyclovir content ≤0.5% and all other single impurities ≤0.1% [1]. An alternative purification method incorporating dilute hydrochloric acid crystallization further demonstrates a purity increase from 98.88% (crude) to 99.76% (purified), with acyclovir reduced to 0% and target impurity to 0.12% [2].

Analytical Chemistry Intermediate Quality Control Process Validation

Differential Solubility in Hot Water Enables Targeted Acyclovir Removal During Purification

The purification protocol exploits the differential solubility of acyclovir (relatively higher in hot water) versus CBZ-valaciclovir (minimally soluble in hot water) to selectively remove residual acyclovir [1]. This method effectively reduces acyclovir carryover that cannot be eliminated by recrystallization alone.

Purification Engineering Process Chemistry Quality by Design

Synthesis Yield Optimization: Gradient Temperature Control Enhances Purity While Maintaining Yield

In the optimized preparation method, the reaction of acyclovir (25 g) with N-Cbz-L-valine (50 g) using DCC/DMAP in DMF, with staged temperature control (5–10°C for 2 hours, then 20–25°C for 15 hours), followed by ethanol recrystallization and hot water washing, yields 44.6 g of CBZ-valaciclovir [1].

Process Optimization Reaction Engineering Pharmaceutical Manufacturing

Validated Application Scenarios for CBZ-Valaciclovir in Antiviral Intermediate Procurement and Process Development


GMP-Compliant Valaciclovir Hydrochloride API Manufacturing

CBZ-valaciclovir serves as the critical protected intermediate in validated manufacturing routes for valaciclovir hydrochloride, the active pharmaceutical ingredient in Valtrex®. The Cbz protection strategy, followed by catalytic hydrogenation with Pd/C, yields valaciclovir with impurity profiles meeting pharmaceutical specifications [1]. This route is preferred over Boc-based alternatives, which generate elevated acyclovir and guanine degradation impurities requiring additional purification steps that reduce yield [2].

Analytical Reference Standard and Impurity Marker Development

CBZ-valaciclovir is employed as an analytical reference standard for valaciclovir impurity profiling and process validation [1]. Its distinct chromatographic retention and spectroscopic signature enable quantification of residual protected intermediate in final valaciclovir batches. The availability of high-purity material (≥99.3% HPLC) ensures accurate calibration for impurity limit testing [2].

Process Development and Optimization Studies for Antiviral Prodrug Synthesis

Research and process development laboratories utilize CBZ-valaciclovir to investigate coupling efficiency, deprotection kinetics, and impurity control strategies in nucleoside prodrug synthesis. The differential solubility profile of CBZ-valaciclovir versus acyclovir in hot water enables the design of purification protocols that minimize acyclovir carryover without chromatography [1].

Continuous Flow Manufacturing Feasibility Studies

CBZ-valaciclovir is a key substrate in continuous flow hydrogenation studies for valaciclovir production. Recent patent literature describes the use of Cbz-protected valaciclovir in continuous flow reactors to address the specialized equipment requirements (autoclaves) and safety concerns associated with batch-mode catalytic hydrogenation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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